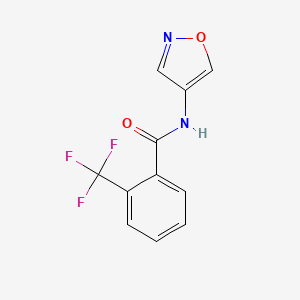

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCFRRYGMBYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CON=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the formation of the oxazole ring followed by its attachment to the benzamide structure One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the benzamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, modified benzamides, and substituted trifluoromethyl compounds.

Scientific Research Applications

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and trifluoromethyl group play crucial roles in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of N-(1,2-Oxazol-4-yl)-2-(trifluoromethyl)benzamide and Analogs

Key Observations:

- Heterocyclic Influence : The 1,2-oxazole in the target compound contrasts with thiazole (), triazole (), and oxadiazole () moieties in analogs. These heterocycles modulate electronic properties and binding interactions; for instance, 1,2,4-triazoles in exhibit tautomerism, affecting solubility and target engagement .

- Trifluoromethyl vs. Other Fluorinated Groups : The trifluoromethyl group in the target compound differs from trifluoromethoxy () and trifluoropropyl () substituents. Trifluoromethyl enhances hydrophobicity and metabolic stability compared to bulkier fluorinated groups .

- Benzamide Core : Shared across capmatinib () and compounds, the benzamide scaffold facilitates hydrogen bonding with kinase ATP pockets, as seen in capmatinib’s c-Met inhibition .

Biological Activity

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide is a compound belonging to the class of oxazole derivatives, characterized by a five-membered heterocyclic structure that includes oxygen and nitrogen atoms. This compound exhibits significant biological activity due to its ability to interact with various cellular components, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Oxazole ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Benzamide moiety : Contributes to its interaction with biological targets.

This compound exhibits its biological effects primarily through:

- Enzyme inhibition : The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation or modulation of inflammatory responses.

- Cell membrane penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets.

Biological Activities

Research has shown that this compound has diverse biological activities:

Anticancer Activity

Several studies have reported its effectiveness against various cancer cell lines. For instance, it has demonstrated cytotoxic effects comparable to established anticancer agents. The following table summarizes its activity against different cancer cell lines:

The mechanism underlying this activity often involves the induction of apoptosis and modulation of key signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes critical in disease processes:

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| Human Carbonic Anhydrase II (hCA II) | 0.09 – 0.58 | Inhibition of tumor growth |

| Histone Deacetylase (HDAC) | 0.75 | Modulation of gene expression |

| Acetylcholinesterase (AChE) | 3.4 – 3.6 | Potential for Alzheimer's treatment |

These interactions suggest that the compound may have therapeutic potential beyond oncology, including neurodegenerative diseases and metabolic disorders.

Case Studies

- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited proliferation in MCF-7 breast cancer cells, leading to increased expression of pro-apoptotic markers such as p53 and caspase-3 .

- Enzyme Inhibition Profile : A comprehensive evaluation revealed that this compound selectively inhibits hCA IX and hCA XII isoforms at nanomolar concentrations, indicating its potential as a targeted therapy for tumors expressing these enzymes .

- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties through the inhibition of AChE, which is relevant for treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling the oxazole moiety to the trifluoromethyl benzamide core. A multi-step approach is recommended:

Oxazole Preparation : Synthesize the 1,2-oxazol-4-yl group via cyclization of β-keto esters or nitriles under acidic conditions.

Benzamide Activation : Activate the carboxylic acid group of 2-(trifluoromethyl)benzoic acid using coupling agents like EDCI or HATU.

Amide Bond Formation : React the activated benzamide with the oxazole amine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents (DMF or DCM).

- Critical Factors : Temperature (0–25°C), solvent choice (DMF enhances coupling efficiency), and stoichiometric ratios (1:1.2 benzamide:oxazole) to minimize unreacted intermediates. Yields >75% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxazole ring and trifluoromethyl substitution. For example, the CF₃ group causes distinct deshielding in ¹³C NMR (~120 ppm, q, J = 270 Hz) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl/F-containing fragments.

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients. Retention time shifts can indicate residual solvents or byproducts .

Q. What initial biological screening approaches are recommended for this compound?

- Methodology :

- Target Selection : Prioritize targets where oxazole/benzamide hybrids show activity (e.g., kinases, GPCRs) based on structural analogs .

- In Vitro Assays : Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic assays (e.g., tyrosine kinase inhibition). Include positive controls (e.g., staurosporine for kinases).

- Cytotoxicity Screening : Test against HEK293 or HepG2 cell lines at 1–100 µM concentrations. Compare with structurally similar compounds to establish SAR .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between oxazole and benzamide moieties to minimize side products?

- Methodology :

- Coupling Agent Screening : Test HATU vs. EDCI/HOBt for efficiency. HATU often reduces racemization but may increase costs.

- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point). DMF improves solubility but may require post-reaction dialysis.

- Byproduct Analysis : Use LC-MS to identify dimers or unreacted intermediates. Adjust stoichiometry (e.g., 1.5 eq. oxazole) to drive the reaction to completion.

- Case Study : A 15% yield increase was achieved by switching from EDCI to HATU and maintaining pH 8–9 with DIPEA .

Q. How do solvent and temperature effects explain discrepancies in reported biological activity data?

- Methodology :

- Solvent Effects : DMSO (commonly used in assays) can alter compound aggregation. Test activity in PBS vs. DMSO (<1% v/v) to assess false positives .

- Temperature Stability : Conduct thermal shift assays (TSA) to determine compound stability at 37°C. Degradation products (e.g., hydrolyzed amides) may reduce apparent potency.

- Data Reconciliation : Cross-validate IC₅₀ values using orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out assay-specific artifacts .

Q. What strategies resolve contradictions in NMR data due to dynamic stereochemistry?

- Methodology :

- Variable Temperature (VT) NMR : Perform ¹H NMR at 25°C and −40°C to slow conformational exchange. Splitting of singlets into doublets indicates restricted rotation (e.g., amide bond) .

- COSY/NOESY : Identify through-space correlations to confirm spatial proximity of oxazole protons to benzamide substituents.

- Computational Modeling : Use DFT (B3LYP/6-31G*) to predict lowest-energy conformers and compare with experimental shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.